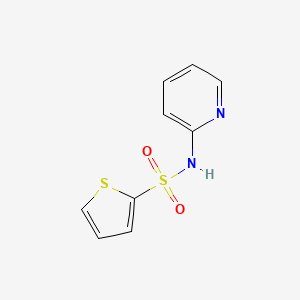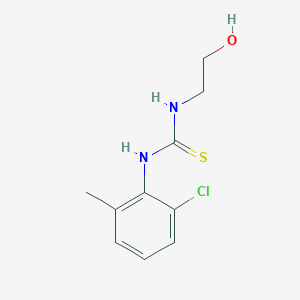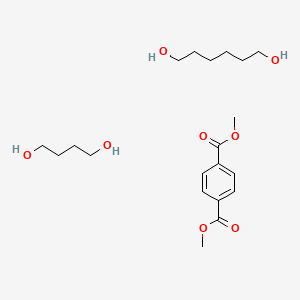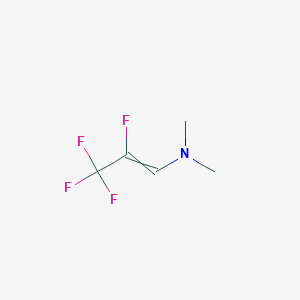
1-Penten-3-yne, 5-bromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-3-yne, 5-bromo-2-methyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to the penten-3-yne backbone. The molecular formula for this compound is C6H7Br.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Penten-3-yne, 5-bromo-2-methyl- can be synthesized through various organic reactionsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the addition of the bromine atom to the alkyne structure .
Industrial Production Methods: Industrial production of 1-Penten-3-yne, 5-bromo-2-methyl- often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Penten-3-yne, 5-bromo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
1-Penten-3-yne, 5-bromo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Penten-3-yne, 5-bromo-2-methyl- involves its interaction with various molecular targets. The triple bond in the alkyne structure can participate in cycloaddition reactions, forming new ring structures. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions are crucial in the compound’s reactivity and its applications in synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Penten-3-yne, 2-methyl-
- 5-Bromo-1-pentene
- 5-Bromo-2-methyl-2-pentene
Comparison: 1-Penten-3-yne, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the alkyne backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Similar compounds may lack either the bromine or the methyl group, resulting in different chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
50783-64-7 |
|---|---|
Molekularformel |
C6H7Br |
Molekulargewicht |
159.02 g/mol |
IUPAC-Name |
5-bromo-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Br/c1-6(2)4-3-5-7/h1,5H2,2H3 |
InChI-Schlüssel |
OZFGWPFQRKEGQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)



![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)



![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)


